molecular formula C22H28N2O2 B8762656 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B8762656
M. Wt: 352.5 g/mol
InChI Key: KSNUVMJVAJBFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a piperidine ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 4-methoxyphenyl with a suitable piperidine derivative, followed by the introduction of the benzamide group through an amide coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C22H28N2O2/c1-17-8-4-5-9-20(17)22(25)23-16-21(24-14-6-3-7-15-24)18-10-12-19(26-2)13-11-18/h4-5,8-13,21H,3,6-7,14-16H2,1-2H3,(H,23,25)

InChI Key

KSNUVMJVAJBFOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 2-methylbenzoic acid and 2-(4-methoxy-phenyl)-2-piperidin-1-yl-ethylamine.
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